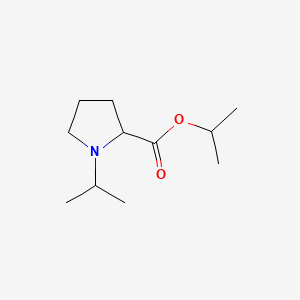

Isopropyl 1-isopropylprolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Bioengineering Applications

Poly(N-isopropyl acrylamide), structurally related to isopropyl compounds, has been widely utilized in bioengineering applications, particularly for the nondestructive release of biological cells and proteins. This material has enabled advancements in various fields including cell sheet engineering, tissue transplantation, and the study of extracellular matrix and bioadhesion (Cooperstein & Canavan, 2010).

Chemical Industry and Solvent Use:

- Isopropyl alcohol, a close chemical relative, is a crucial intermediate and solvent in industries such as pharmaceuticals, food, cosmetics, and medical applications. Its purification from water, due to the formation of an azeotropic point, is a significant industrial process (Hartanto et al., 2019).

- It's also employed as a 'green' solvent in the preparation of silicone-urea copolymers, demonstrating its adaptability and eco-friendly properties (Yilgor et al., 2003).

Biofuel Production:

- The mixture of isopropyl alcohol and ethyl acetate can be used to produce renewable and degradable fuel. The separation of this azeotropic mixture is a complex task, underlining the importance of understanding the chemical interactions for efficient fuel production (Zhang et al., 2020).

Histological Applications:

- Isopropyl alcohol serves as a substitute for ethyl alcohol in tissue dehydration during embedding into paraffin and dehydration of stained sections, highlighting its utility in histological assays (Viktorov & Proshin, 2003).

Catalysis in Polymer Production:

- The monomers isopropyl and tert-butyl propargyl carbonates are used in Pd(0)-catalyzed polycondensation with bisphenols to produce high-molecular-weight polyethers, showcasing the role of isopropyl structures in advanced polymer production (Nishino et al., 2012).

Electrochemical Analysis:

- Molecularly imprinted polymer-modified glassy carbon electrodes have been utilized for the electrochemical analysis of water contaminants, highlighting the role of isopropyl structures in creating selective recognition sites for environmental monitoring (Sadriu et al., 2020).

Material Science and Surface Modification:

- Isopropyl alcohol plasma is used to modify surfaces, such as polystyrene, by depositing hydrophilic thin films. This modification influences cell attachment behavior, which is crucial in biomedical applications (Mitchell et al., 2004).

Synthesis of Chemical Compounds:

- Isopropyl alcohol is used in the synthesis of various compounds, such as isopropyl lactate, highlighting its role as a solvent and reactant in the production of pharmaceutical intermediates (Yadav & Kulkarni, 2000).

Safety And Hazards

Propriétés

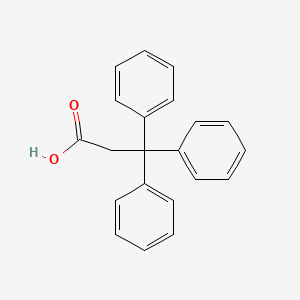

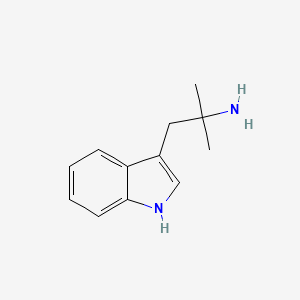

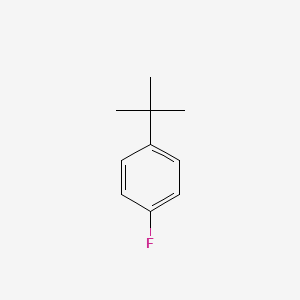

IUPAC Name |

propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8(2)12-7-5-6-10(12)11(13)14-9(3)4/h8-10H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZXXWSGDCCGQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341624 |

Source

|

| Record name | Isopropyl 1-isopropylprolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 1-isopropylprolinate | |

CAS RN |

31552-16-6 |

Source

|

| Record name | Isopropyl 1-isopropylprolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)